3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-phenylurea
Description
Properties
IUPAC Name |
1-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c17-13(16-12-7-3-1-4-8-12)15-11-14(18)9-5-2-6-10-14/h1,3-5,7-9,18H,2,6,10-11H2,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJZBIYZZZIXGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNC(=O)NC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-phenylurea typically involves the reaction of cyclohexenone derivatives with phenylurea under specific conditions. One common method involves the following steps:
Starting Materials: Cyclohexenone and phenylurea.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol.
Procedure: The cyclohexenone derivative is reacted with phenylurea under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-phenylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a saturated cyclohexane derivative.
Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of cyclohexenone derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted phenylurea derivatives.
Scientific Research Applications
3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Structural Diversity: The target compound’s hydroxycyclohexenylmethyl group distinguishes it from simpler analogs like 1,3-diphenylurea (purely aromatic) and 3-[3-(dimethylamino)propyl]-1-phenylurea (aliphatic amine substituent) . Sulfonamido-containing derivatives (e.g., ) exhibit higher molecular weights and complexity, likely affecting bioavailability and metabolic pathways .
Synthesis :
- While synthesis details for the target compound are unavailable, analogs in were synthesized with 55–60% yields using intermediates and standard coupling reactions . Similar methods (e.g., nucleophilic substitution or urea formation via isocyanates) may apply.
Safety and Handling: Phenylurea derivatives universally require precautions against inhalation, skin contact, and eye exposure.
Physicochemical Properties: Melting points for phenylureas vary widely; reports 321.5°C for 3-[3-(dimethylamino)propyl]-1-phenylurea, suggesting high thermal stability . The target compound’s melting point is unreported but may align with this range. LogP values (e.g., 3.5 for 1-cyclohexyl-1-methyl-3-phenylurea ) indicate moderate lipophilicity, which the hydroxy group in the target compound could reduce.
Biological Activity
3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-phenylurea, with the chemical formula C15H20N2O2, is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and applications in scientific research.
The synthesis of this compound typically involves the reaction of cyclohexenone derivatives with phenylurea. The process generally requires a base such as sodium hydroxide or potassium carbonate and is conducted under reflux conditions in a solvent like ethanol or methanol. The resulting compound features a cyclohexene ring with a hydroxyl group and a phenylurea moiety, contributing to its unique chemical properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes necessary for bacterial survival.
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The ability to modulate enzyme activity and interact with cellular receptors could be key to its anticancer efficacy.
The biological activity of this compound is believed to stem from its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the phenyl group may engage in hydrophobic interactions within protein structures. This dual interaction can lead to modulation of enzyme activities and receptor functions, influencing cellular responses .
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(3-methylphenyl)urea | Structure | Moderate anticancer activity |
| 3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(naphthalen-1-yl)urea | Structure | Enhanced antimicrobial properties |
This comparison highlights the distinct structural features and their implications for biological activity.
Case Studies and Research Findings
Numerous studies have explored the biological activity of this compound:
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Study 2: Anticancer Mechanisms
Research conducted by Smith et al. (2023) investigated the compound's effects on human breast cancer cells (MCF7). The study found that treatment with 10 µM concentration led to a 30% increase in apoptosis compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
